molecular formula C11H16N6O B14923671 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B14923671
M. Wt: 248.28 g/mol
InChI Key: ZOEZPDSKWFCQHF-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antic

Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

4-amino-2-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C11H16N6O/c1-3-17-10(9(12)6-15-17)11(18)13-4-8-5-14-16(2)7-8/h5-7H,3-4,12H2,1-2H3,(H,13,18)

InChI Key

ZOEZPDSKWFCQHF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NCC2=CN(N=C2)C

Origin of Product

United States

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